
(3R,5R)-1,7-diphenylheptane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Yashabushidiol B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of sesquiterpene, which are compounds made up of three isoprene units. Sesquiterpenes are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Yashabushidiol B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core sesquiterpene structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and catalysts to facilitate various chemical transformations.
Industrial Production Methods
Industrial production of (+)-Yashabushidiol B is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotechnological synthesis using engineered microorganisms and plant cell cultures are being explored as potential scalable production techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-Yashabushidiol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in (+)-Yashabushidiol B and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(+)-Yashabushidiol B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of (+)-Yashabushidiol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division, leading to the suppression of tumor growth.
Comparison with Similar Compounds
(+)-Yashabushidiol B can be compared with other sesquiterpenes, such as:
Artemisinin: Known for its antimalarial properties.
Farnesol: Known for its role in the biosynthesis of cholesterol and other sterols.
Bisabolol: Known for its anti-inflammatory and skin-soothing properties.
What sets (+)-Yashabushidiol B apart is its unique combination of functional groups and its specific biological activities, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3R,5R)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-/m1/s1 |
InChI Key |
QSUSPILNZCEGPK-RTBURBONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
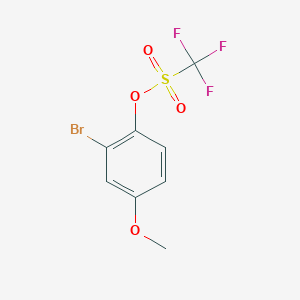
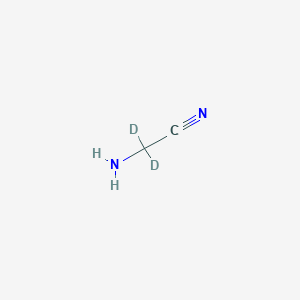
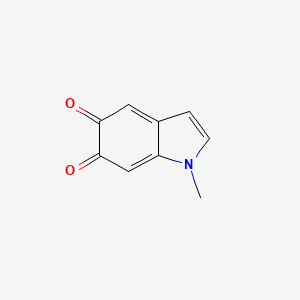
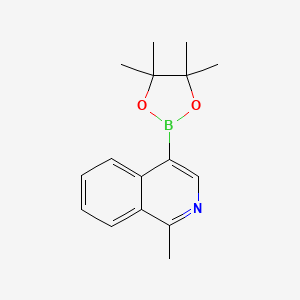
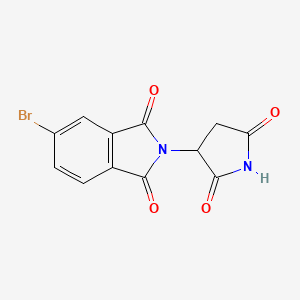
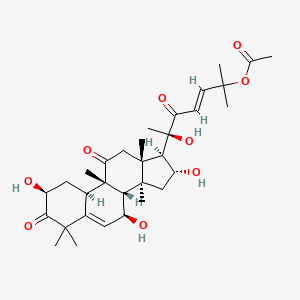
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
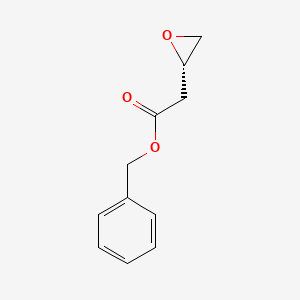
amine hydrochloride](/img/structure/B13446376.png)

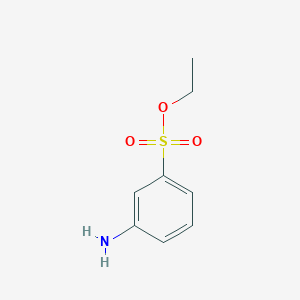
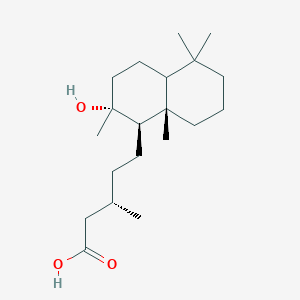
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
